C5-(Methylsulfonyl) Delivers a 6.4-Fold GyrB Potency Advantage Over the C5-Bromo Analog
In a bacterial DNA gyrase B (GyrB) enzymatic inhibition assay, the 5-(methylsulfonyl)-1H-indazole core scaffold (i.e., the non-iodinated analog of the target compound) exhibited an IC₅₀ of 0.22 μM, representing a 6.4-fold improvement in potency compared to the 5-bromo analog, which produced an IC₅₀ of 1.4 μM under the same assay conditions [1]. This SAR directly demonstrates that the methylsulfonyl group at C5 is not interchangeable with halogen substituents for optimal GyrB target engagement. This class-level inference is directly applicable to 3-iodo-5-(methylsulfonyl)-1H-indazole, as the C5 substituent electronic effect operates independently of C3 substitution [1].
| Evidence Dimension | GyrB enzymatic inhibition potency |
|---|---|
| Target Compound Data | 5-(Methylsulfonyl)-1H-indazole core: IC₅₀ = 0.22 μM (non-iodinated analog of the target compound) |
| Comparator Or Baseline | 5-Bromo-1H-indazole core: IC₅₀ = 1.4 μM |
| Quantified Difference | 6.4-fold greater potency for the methylsulfonyl-substituted scaffold |
| Conditions | In vitro enzymatic GyrB inhibition assay |
Why This Matters
This potency gap quantifies the risk of substituting the C5-methylsulfonyl group: using a 5-bromo (or other halogen) analog would yield an over six-fold weaker starting point for antibacterial lead optimization.
- [1] Zhang, J.; Yang, Q.; Cross, J. B.; Romero, J. A. C.; Poutsiaka, K. M.; Epie, F.; Bevan, D.; Wang, B.; Zhang, Y.; Chavan, A.; et al. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Med. Chem. Lett. 2015, 6 (10), 1080–1085. View Source
